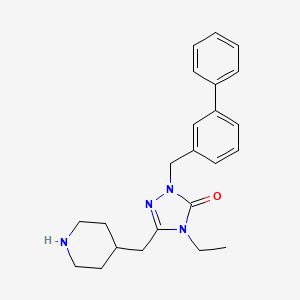![molecular formula C22H23ClN2O4 B5395845 N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]leucine](/img/structure/B5395845.png)
N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]leucine, commonly known as BAA-LEU, is a synthetic peptide that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BAA-LEU is a derivative of the natural amino acid leucine and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research studies.
Mécanisme D'action
BAA-LEU exerts its biological effects by inhibiting the activity of enzymes involved in the inflammatory and angiogenic pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, and matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins during angiogenesis.
Biochemical and Physiological Effects
BAA-LEU has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels. Additionally, BAA-LEU has been shown to reduce inflammation and oxidative stress in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAA-LEU is its specificity towards COX-2 and MMPs, which makes it a promising candidate for the treatment of various diseases. However, one limitation of BAA-LEU is its relatively low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on BAA-LEU. One potential area of research is the development of more efficient methods for synthesizing BAA-LEU and its derivatives. Additionally, further studies are needed to elucidate the precise mechanisms of action of BAA-LEU and its potential therapeutic applications in various diseases. Finally, the development of more effective delivery systems for BAA-LEU may enhance its bioavailability and improve its efficacy in vivo.
Méthodes De Synthèse
The synthesis of BAA-LEU involves the condensation of benzoyl chloride with leucine in the presence of triethylamine to form benzoyl-leucine. This intermediate is then reacted with 4-chloroaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, BAA-LEU.
Applications De Recherche Scientifique
BAA-LEU has been extensively studied for its potential therapeutic applications in various fields of biomedical research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-14(2)12-19(22(28)29)25-21(27)18(13-15-8-10-17(23)11-9-15)24-20(26)16-6-4-3-5-7-16/h3-11,13-14,19H,12H2,1-2H3,(H,24,26)(H,25,27)(H,28,29)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAORSCWMXCIWTC-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-ethyl-2-methyl-3-oxopiperazin-1-yl)-3-oxopropyl]-N-methylmethanesulfonamide](/img/structure/B5395763.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5395770.png)

![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5395780.png)
![methyl 2-[5-(3-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5395785.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-[5-(4-fluorophenyl)-3-isoxazolyl]azepane](/img/structure/B5395788.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5395802.png)
![N-[2-({[3-hydroxy-1-(3-methylbenzyl)-2-oxopiperidin-3-yl]methyl}amino)ethyl]acetamide](/img/structure/B5395817.png)
![1-acetyl-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5395823.png)
![7-(3-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5395828.png)
![(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5395853.png)
![4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5395856.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5395871.png)